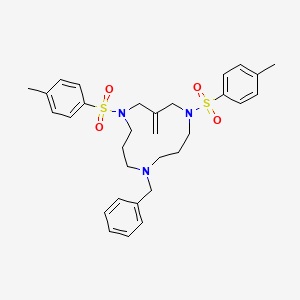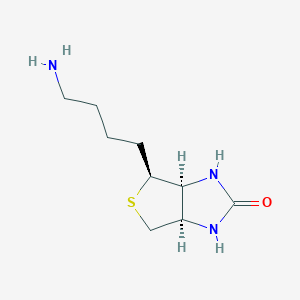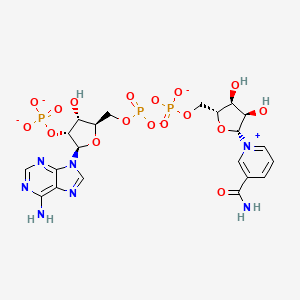
coenzyme II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme II, also known as nicotinamide adenine dinucleotide phosphate, is an essential coenzyme in various biochemical reactions. It plays a crucial role in redox reactions, acting as an electron carrier in metabolic pathways such as photosynthesis and the pentose phosphate pathway. This compound is vital for cellular processes, including lipid and nucleic acid synthesis, and is indispensable for maintaining cellular redox balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The enzymatic preparation of oxidized coenzyme II involves using nicotinamide nucleotide and adenosine triphosphate disodium salt as raw materials. These are subjected to a one-pot reaction with nicotinamide nucleoside kinase, inorganic pyrophosphatase, nicotinamide adenine dinucleotide kinase, and poly-pyrophosphokinase in a buffer solution with a pH of 4.0-8.5 at temperatures ranging from 10-40°C .
Industrial Production Methods
The industrial production of this compound typically employs enzymatic methods due to their efficiency and cost-effectiveness. These methods address the challenges of expensive raw materials, long reaction times, and high technical costs, making large-scale production feasible .
Chemical Reactions Analysis
Types of Reactions
Coenzyme II undergoes various types of reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier, participating in redox reactions where it alternates between oxidized and reduced forms.
Group Transfer Reactions: this compound is involved in the transfer of chemical groups such as acyl, methyl, and phosphate groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nicotinamide nucleotides, adenosine triphosphate, and various enzymes such as dehydrogenases and kinases. These reactions typically occur under physiological conditions, with specific pH and temperature requirements to maintain enzyme activity .
Major Products Formed
The major products formed from reactions involving this compound include reduced nicotinamide adenine dinucleotide phosphate and various phosphorylated intermediates essential for metabolic pathways .
Scientific Research Applications
Coenzyme II has numerous scientific research applications across various fields:
Chemistry: It is used in studying redox reactions and enzyme kinetics.
Biology: this compound is crucial for understanding cellular metabolism and energy production.
Medicine: It is involved in research on metabolic disorders, oxidative stress, and aging.
Industry: This compound is used in the production of pharmaceuticals and as a diagnostic tool in clinical laboratories
Mechanism of Action
Coenzyme II functions as an electron carrier in redox reactions. It alternates between oxidized and reduced forms, facilitating the transfer of electrons in metabolic pathways. The molecular targets of this compound include various dehydrogenases and reductases, which catalyze the transfer of electrons from substrates to this compound, thereby reducing it. This reduced form then participates in subsequent reactions, donating electrons to other molecules .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide: Similar to coenzyme II but lacks the phosphate group, making it less versatile in certain biochemical reactions.
Flavin adenine dinucleotide: Another electron carrier involved in redox reactions but with a different structure and mechanism of action.
Coenzyme A: Involved in acyl group transfer reactions, differing from this compound in its specific role and structure
Uniqueness
This compound’s unique feature is its additional phosphate group, which allows it to participate in a broader range of biochemical reactions compared to similar compounds. This makes it indispensable in pathways like the pentose phosphate pathway and photosynthesis, where it plays a critical role in maintaining cellular redox balance and energy production .
Properties
CAS No. |
165676-60-8 |
|---|---|
Molecular Formula |
C21H25N7O17P3-3 |
Molecular Weight |
740.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p-3/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
XJLXINKUBYWONI-NNYOXOHSSA-K |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N |
physical_description |
Grayish-white solid; [Merck Index] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


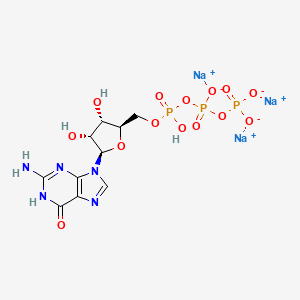
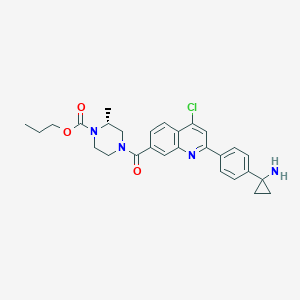
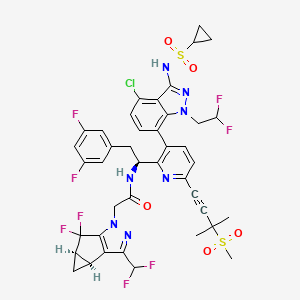
![trisodium;[(2R,4S,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10831197.png)
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10831201.png)
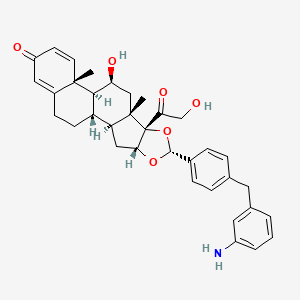
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B10831214.png)
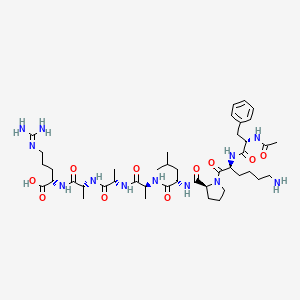
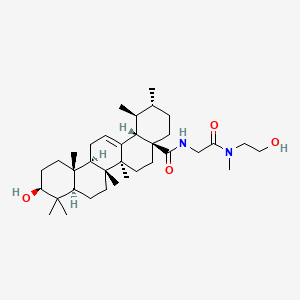

![4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B10831240.png)
![2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride](/img/structure/B10831243.png)
